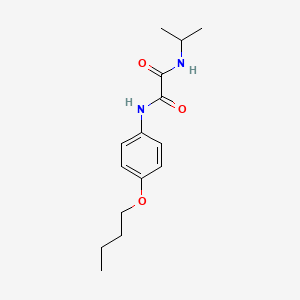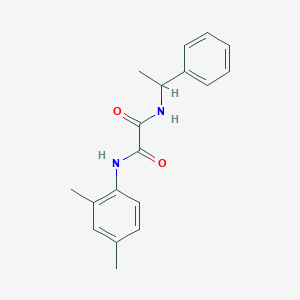![molecular formula C18H14F3N3O2 B4072127 N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4072127.png)
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapy for various types of B-cell malignancies.
Wirkmechanismus
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been shown to modulate various aspects of B-cell biology, including B-cell activation, differentiation, and migration. N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has also been shown to enhance the anti-tumor activity of immune cells, such as natural killer cells and T cells, by modulating the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide. These include:
1. Further preclinical and clinical evaluation of N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide in various B-cell malignancies, including CLL, MCL, and DLBCL.
2. Combination studies with other targeted therapies, such as PI3K inhibitors, to enhance the anti-tumor activity of N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide.
3. Evaluation of the potential for N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide to overcome resistance to other targeted therapies in B-cell malignancies.
4. Investigation of the role of BTK inhibition in other diseases, such as autoimmune disorders and inflammatory diseases.
5. Development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-pyridinylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)17(26)14-10-24(15-6-2-1-5-13(14)15)11-16(25)23-9-12-4-3-7-22-8-12/h1-8,10H,9,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDBMQKTUWGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CN=CC=C3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4072063.png)

![2-{[3-(4-tert-butylphenoxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4072076.png)
![N-(sec-butyl)-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4072078.png)
![ethyl 2,4-dimethyl-5-{[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B4072088.png)
![3-[(cyclohexylmethyl)amino]-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4072096.png)

![5-benzyl-2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B4072115.png)
![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B4072124.png)
![ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4072134.png)
![ethyl 4-({[5-methyl-2-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4072135.png)
![methyl [2-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetate](/img/structure/B4072144.png)
![N-(4-bromophenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4072151.png)